molecular formula C11H11NO2 B12443296 5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile

5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile

Cat. No.: B12443296
M. Wt: 189.21 g/mol
InChI Key: JWXAJFQPWNWTBL-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile is an organic compound that features a benzonitrile core substituted with a cyclopropylmethoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzonitrile.

    Cyclopropylmethoxylation: The hydroxyl group of 2-hydroxybenzonitrile is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 5-(Cyclopropylmethoxy)-2-hydroxybenzaldehyde or 5-(Cyclopropylmethoxy)-2-hydroxybenzoic acid.

    Reduction: Formation of 5-(Cyclopropylmethoxy)-2-hydroxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity by fitting into hydrophobic pockets of the target protein. The hydroxyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions, respectively, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzonitrile: Lacks the cyclopropylmethoxy group, making it less hydrophobic and potentially less selective in binding interactions.

    5-Methoxy-2-hydroxybenzonitrile: Contains a methoxy group instead of a cyclopropylmethoxy group, which may affect its binding properties and reactivity.

    5-(Cyclopropylmethoxy)-2-methoxybenzonitrile: Contains an additional methoxy group, which can influence its solubility and chemical reactivity.

Uniqueness

5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile is unique due to the presence of both a cyclopropylmethoxy group and a hydroxyl group on the benzonitrile core. This combination of functional groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-(cyclopropylmethoxy)-2-hydroxybenzonitrile

InChI

InChI=1S/C11H11NO2/c12-6-9-5-10(3-4-11(9)13)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2

InChI Key

JWXAJFQPWNWTBL-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)O)C#N

Origin of Product

United States

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